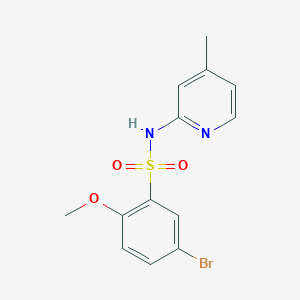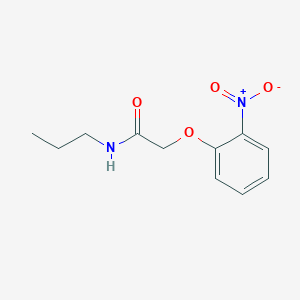
5-chloro-N,1-dimethylindole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N,1-dimethylindole-3-carboxamide, also known as CDIC, is a chemical compound that has been widely used in scientific research. It belongs to the class of indole derivatives and has been found to exhibit a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-chloro-N,1-dimethylindole-3-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). 5-chloro-N,1-dimethylindole-3-carboxamide may also activate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
5-chloro-N,1-dimethylindole-3-carboxamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-chloro-N,1-dimethylindole-3-carboxamide has also been found to reduce oxidative stress and protect against DNA damage. In addition, 5-chloro-N,1-dimethylindole-3-carboxamide has been shown to improve insulin sensitivity and glucose metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N,1-dimethylindole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit a variety of biological activities. However, 5-chloro-N,1-dimethylindole-3-carboxamide also has some limitations. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects.
Direcciones Futuras
There are several future directions for research on 5-chloro-N,1-dimethylindole-3-carboxamide. One area of interest is the development of 5-chloro-N,1-dimethylindole-3-carboxamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 5-chloro-N,1-dimethylindole-3-carboxamide. Additionally, further studies are needed to determine the potential therapeutic applications of 5-chloro-N,1-dimethylindole-3-carboxamide in various diseases.
Métodos De Síntesis
The synthesis of 5-chloro-N,1-dimethylindole-3-carboxamide involves the reaction of 5-chloroindole-3-carboxylic acid with thionyl chloride and then with N,N-dimethylformamide. This reaction results in the formation of 5-chloro-N,1-dimethylindole-3-carboxamide, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
5-chloro-N,1-dimethylindole-3-carboxamide has been widely used in scientific research, particularly in the field of pharmacology. It has been found to exhibit a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. 5-chloro-N,1-dimethylindole-3-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propiedades
IUPAC Name |
5-chloro-N,1-dimethylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-13-11(15)9-6-14(2)10-4-3-7(12)5-8(9)10/h3-6H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXFTSZGWGGHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C2=C1C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)
![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)

![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)
![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)
![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)

